3-(3,5-Dimethylbenzoyl)thiophene
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Overview
Description
3-(3,5-Dimethylbenzoyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. It is characterized by a thiophene ring substituted with a 3,5-dimethylbenzoyl group. This compound is a yellow crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(3,5-Dimethylbenzoyl)thiophene, can be achieved through several methods. One common method involves the reaction of substituted buta-1-enes with potassium sulfide, enabling an atom-economical and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds . Another method includes the use of trithiocarbonate anions generated in situ from carbon disulfide and potassium hydroxide in dimethyl sulfoxide, which can be used as a novel sulfur synthon for the synthesis of thiophenes from 1,3-butadiynes .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of large-scale organic synthesis techniques. These methods may include the use of palladium-catalyzed cross-coupling reactions, which are efficient for producing thiophene derivatives with high yields . Additionally, environmentally sustainable strategies such as the use of elemental sulfur and base-free generation of trisulfur radical anions have been developed for the industrial synthesis of thiophenes .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylbenzoyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions may result in the formation of halogenated thiophenes .
Scientific Research Applications
3-(3,5-Dimethylbenzoyl)thiophene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylbenzoyl)thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. Additionally, it may interact with cellular membranes, altering their properties and affecting cell signaling .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of 3-(3,5-Dimethylbenzoyl)thiophene, characterized by a five-membered ring containing one sulfur atom.
Benzothiophene: A fused ring system consisting of a benzene ring and a thiophene ring.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of the 3,5-dimethylbenzoyl group, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(3,5-dimethylphenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-9-5-10(2)7-12(6-9)13(14)11-3-4-15-8-11/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDLIIRIASOXQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CSC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641842 |
Source
|
Record name | (3,5-Dimethylphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-12-5 |
Source
|
Record name | (3,5-Dimethylphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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